molecular formula C16H16N2O3S B2559354 (5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione CAS No. 327043-76-5

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione

Cat. No.: B2559354
CAS No.: 327043-76-5
M. Wt: 316.38
InChI Key: PVTZGVLYRYULBL-UHFFFAOYSA-N
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Description

(5-(4-Nitrophenyl)furan-2-yl)(piperidin-1-yl)methanethione is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications

Analytical and Methodological Developments

Research has focused on developing sensitive and selective methods for determining similar piperidine compounds. A study established a high-performance liquid chromatography method with diode-array detection for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient in injection solutions. This method showed specificity and met requirements for linearity, precision, and accuracy (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Synthesis and Characterization of Novel Compounds

The synthesis, characterization, and chelating properties of novel transition metal complexes of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, were studied. These complexes were analyzed through various spectral studies and elemental analyses, and their antimicrobial activities were evaluated (Patel, 2020).

Pharmaceutical and Biological Activities

Certain piperidine compounds exhibit significant pharmaceutical activities. For example, piperidine 2-(5-furan-2-yl)-4-phenyl-1,2,4-triazol-3-iltioatsetat demonstrated high pharmacological activity and was suggested as a potential hepatoprotective remedy, antioxidant, and immunostimulating agent (Parchenko, Parhomenko, & Izdepsky, 2013).

Crystallographic Analysis and Molecular Docking

Studies have also delved into the crystallographic structures of closely related compounds. For instance, the crystal structures of two potential chemotherapeutic agents, 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate and 4-bromobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, were analyzed, revealing different molecular conformations and intermolecular interactions. Furthermore, docking analysis suggested that these compounds bind at the active site of human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).

Novel Synthesis Approaches and Antimicrobial Activities

Some research efforts have focused on developing novel synthesis methods and evaluating antimicrobial activities of compounds. For example, a study detailed the microwave-assisted synthesis and biological evaluation of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives. These compounds were synthesized efficiently and showed promising antiinflammatory and antibacterial activities (Ravula et al., 2016).

Properties

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-18(20)13-6-4-12(5-7-13)14-8-9-15(21-14)16(22)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTZGVLYRYULBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.